
Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate is a chemical compound . It is also known as tert-Butyl aziridine-1-carboxylate . The compound has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen .
Synthesis Analysis
The synthesis of tert-butyl aziridine-1-carboxylate (BocAz) involves the use of an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . This BOC group activates the aziridine for Anionic Ring-Opening Polymerizations (AROP) and allows the synthesis of low-molecular-weight poly(BocAz) chains .Molecular Structure Analysis
The molecular formula of this compound is C7H13NO2 . Further details about its molecular structure are not available in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Fate and Effects
Synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups, have been studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds are widely used in industrial and commercial products to prevent oxidative reactions. Studies have detected SPAs in various environmental matrices and human tissues, suggesting widespread exposure. Some SPAs may exhibit hepatic toxicity and endocrine-disrupting effects. Future research should focus on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Polymer Membranes for Fuel Additive Purification
Methyl Tert-butyl Ether (MTBE), a common fuel additive, has been the subject of studies focusing on purification methods, such as pervaporation using polymer membranes. Research has identified various polymer materials that demonstrate efficiency in separating MTBE from methanol in fuel production processes. These studies are crucial for improving the environmental safety and efficiency of fuel additives (Pulyalina et al., 2020).
Biodegradation and Environmental Remediation
The biodegradation of fuel oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater has been reviewed, highlighting microbial pathways capable of degrading these compounds under aerobic conditions. This research is important for developing strategies to mitigate environmental contamination from fuel additives (Thornton et al., 2020).
Synthetic Chemistry Applications
Chiral sulfinamides, including tert-butanesulfinamide, are recognized for their role in the stereoselective synthesis of amines and N-heterocycles. These compounds are pivotal in creating structurally diverse and biologically active molecules, indicating the potential utility of tert-butyl-based compounds in synthetic organic chemistry (Philip et al., 2020).
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6(11)7(12)10-4/h6H,5H2,1-4H3,(H,10,12)/t6-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUKQBWRSJKETO-OCAOPBLFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

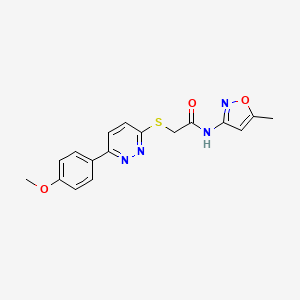
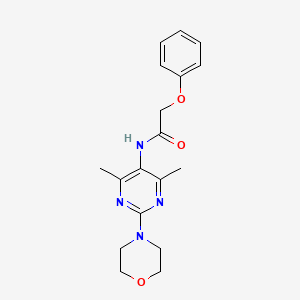


![(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B2478686.png)
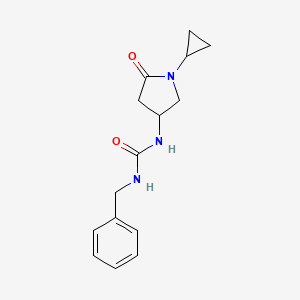
![8-(4-fluorophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2478691.png)
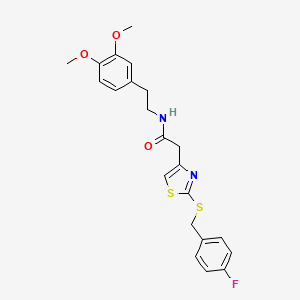
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2478693.png)
![ethyl 4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2478697.png)

![4-isobutyl-N-isopropyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478699.png)
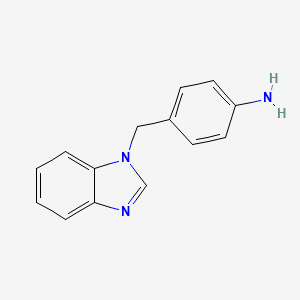
![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2478702.png)